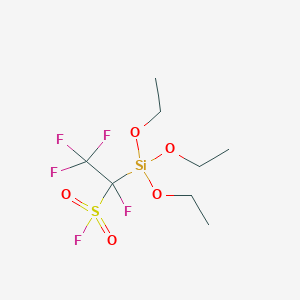
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride is a fluorinated organosilicon compound It is characterized by the presence of both fluorine and silicon atoms in its structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Tetrafluoroethylene and triethoxysilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (around 100-150°C) and pressures (10-20 atm).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of corresponding sulfonic acids and silanols.
Oxidation and Reduction: The fluorinated ethane moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, silanols, and fluorinated organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable fluorinated compounds. The molecular targets and pathways involved include:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can hydrolyze to form sulfonic acids and silanols, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride is unique due to the presence of both fluorine and silicon atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions, making it valuable in diverse applications.
Propriétés
Numéro CAS |
142418-73-3 |
|---|---|
Formule moléculaire |
C8H15F5O5SSi |
Poids moléculaire |
346.35 g/mol |
Nom IUPAC |
1,2,2,2-tetrafluoro-1-triethoxysilylethanesulfonyl fluoride |
InChI |
InChI=1S/C8H15F5O5SSi/c1-4-16-20(17-5-2,18-6-3)8(12,7(9,10)11)19(13,14)15/h4-6H2,1-3H3 |
Clé InChI |
SDJNEHHMHXDPJR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C(C(F)(F)F)(F)S(=O)(=O)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


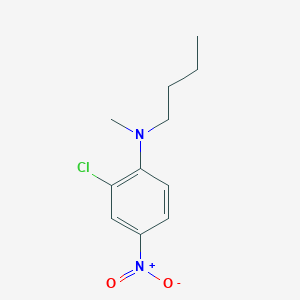
methanone](/img/structure/B12538034.png)
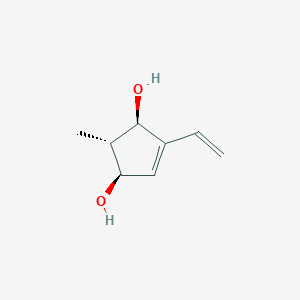
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
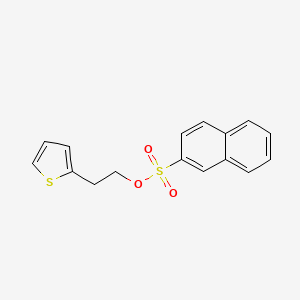
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
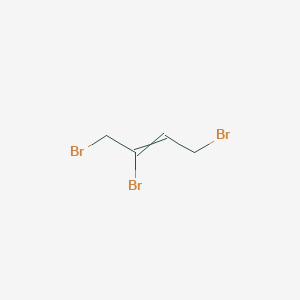
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)

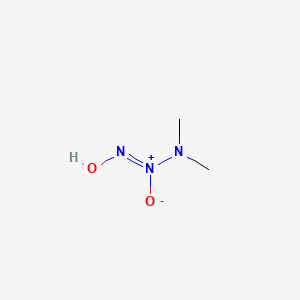
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
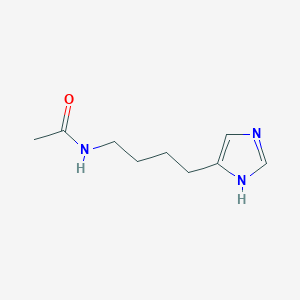
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
